BenchChemオンラインストアへようこそ!

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

This 2-aminothiazole-benzamide incorporates an oxoethyl spacer and 4-methoxyphenylpiperazine, distinguishing it from carbonyl-linked analogs (CAS 941970-45-2) and 2-methoxyphenyl regioisomers (CAS 1005294-84-7). Its balanced drug-likeness (MW 436.53, XLogP3 3.1, TPSA 103 Ų) and modular scaffold (3 diversification points) make it ideal for focused library synthesis and CNS-penetrant probe development. Order the 4-OMe isomer for parallel profiling against 5-HT1A/D2 panels.

Molecular Formula C23H24N4O3S
Molecular Weight 436.53
CAS No. 941943-04-0
Cat. No. B2819028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
CAS941943-04-0
Molecular FormulaC23H24N4O3S
Molecular Weight436.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O3S/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)21(28)15-18-16-31-23(24-18)25-22(29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,24,25,29)
InChIKeyMHEDVWKARLVJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-04-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-04-0, PubChem CID 18567892) is a fully synthetic small molecule belonging to the 2-aminothiazole-benzamide class incorporating a 4-(4-methoxyphenyl)piperazine moiety linked via an oxoethyl spacer. Its molecular formula is C23H24N4O3S with a molecular weight of 436.53 g/mol [1]. The compound possesses a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 103 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. This scaffold positions it within the broader family of 2-aminothiazole derivatives that have demonstrated nanomolar antiproliferative activity across multiple human cancer cell lines in published review literature [2]. However, it is essential to note that no primary research publication or patent with quantitative bioactivity data specific to this CAS number was identified at the time of this analysis.

Why N-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-04-0) Cannot Be Casually Substituted by In-Class Analogs: The Oxoethyl Spacer Differentiator


Within the 2-aminothiazole-benzamide chemical space, subtle structural variations produce divergent physicochemical and predicted pharmacokinetic profiles that preclude casual interchangeability. The target compound's oxoethyl spacer (–CH2–CO–) between the thiazole core and piperazine ring distinguishes it from the closest cataloged analog CAS 941970-45-2, which employs a carbonyl (–CO–) linker, resulting in a molecular weight difference of approximately 14 Da and altered conformational flexibility [1][2]. The 4-methoxyphenyl substituent on the piperazine nitrogen further differentiates it from 2-methoxyphenyl regioisomers (e.g., CAS 1005294-84-7), where the altered methoxy position modifies electronic distribution and hydrogen-bonding potential on the aryl ring [3]. These structural distinctions—though lacking published head-to-head bioassay comparisons—translate to measurably different computed properties (LogP, TPSA, rotatable bond count) that directly impact solubility, permeability, and target-binding conformations, making generic substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation Evidence for N-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-04-0) Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus Carbonyl-Linked Analog (CAS 941970-45-2)

CAS 941943-04-0 possesses a molecular weight of 436.53 g/mol and a computed XLogP3 of 3.1, compared to its closest carbonyl-linked analog CAS 941970-45-2 (N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide) at 422.5 g/mol [1][2]. The 14-Da mass increment arises from the oxoethyl (–CH2–CO–) spacer replacing the carbonyl (–CO–) linker, which also adds one additional rotatable bond (6 vs. 5) and increases TPSA (103 Ų vs. approximately 95 Ų estimated for the carbonyl analog) [1]. This difference places CAS 941943-04-0 closer to the mean molecular weight of oral drugs but with a higher TPSA, predicting moderately reduced passive membrane permeability relative to its carbonyl-linked comparator [3].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Acceptor Count and Polarity Differentiator Versus 4-Chloro-Substituted Analog

CAS 941943-04-0 contains six hydrogen bond acceptors (four from the amide/piperazine carbonyl oxygens, one from the methoxy oxygen, and one from the thiazole nitrogen) and one hydrogen bond donor (the benzamide NH), yielding a HBA/HBD ratio of 6:1 [1]. In contrast, the 4-chloro-substituted analog (4-chloro-N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, MW = 471.0 g/mol) replaces the benzamide hydrogen with chlorine, eliminating one potential metabolic site while increasing molecular weight by 34.5 Da and lipophilicity (estimated XLogP3 ≈ 3.5) . The target compound's higher HBA count with lower lipophilicity predicts superior aqueous solubility (estimated logS ≈ -4.2 for CAS 941943-04-0 vs. approximately -4.8 for the chloro analog based on ESOL model predictions) [2].

Medicinal chemistry Structure-activity relationships Solubility prediction

Regioisomeric Differentiation: 4-Methoxyphenyl Versus 2-Methoxyphenyl Piperazine Substitution (CAS 1005294-84-7)

The target compound bears a 4-methoxyphenyl substituent on the piperazine nitrogen, whereas the regioisomer CAS 1005294-84-7 features a 2-methoxyphenyl group and an additional 4-methoxy substituent on the benzamide ring [1][2]. Published SAR studies on arylpiperazine-thiazole conjugates demonstrate that the methoxy position on the phenyl ring directly modulates 5-HT1A receptor binding: 2-methoxyphenylpiperazine derivatives achieve IC50 values in the 3.2–12 nM range at 5-HT1A receptors, while 4-methoxyphenyl analogs typically exhibit 5- to 20-fold lower affinity due to altered electron density and steric accommodation in the receptor binding pocket [3]. This established positional SAR, while derived from a closely related but non-identical scaffold series, indicates that CAS 941943-04-0 (4-OMe) is predicted to have measurably different serotonergic receptor engagement than the 2-OMe regioisomer. Direct comparative binding data for these specific CAS numbers have not been published.

Receptor pharmacology 5-HT1A receptor Structure-activity relationships

Class-Level Antiproliferative Potential: 2-Aminothiazole Scaffold Benchmarking Against Clinically Validated Agents

The 2-aminothiazole core of CAS 941943-04-0 is a privileged scaffold shared with FDA-approved anticancer agents dasatinib, alpelisib, and dabrafenib, which achieve clinical efficacy through kinase inhibition at nanomolar potencies [1][2]. Published structure-activity relationship reviews document that 2-aminothiazole-piperazine-benzamide hybrid molecules exhibit GI50 values ranging from 0.35 to 38 μM across MCF-7 (breast), HCT-116 (colon), and A-431 (epidermoid) carcinoma cell lines [2][3]. Specifically, compound 13 in one series demonstrated a GI50 of 350 nM against MCF-7 cells, while closely related 2-aminothiazole-piperazine conjugates achieved IC50 values of 1.7–38 μM across a five-cell-line panel [3]. However, no cell-based cytotoxicity data have been published for CAS 941943-04-0 itself. The scaffold's established activity provides a class-level expectation of micromolar-to-submicromolar antiproliferative activity, but direct experimental confirmation for this specific compound is absent from the peer-reviewed literature.

Anticancer drug discovery Cytotoxicity screening Kinase inhibition

Physicochemical Drug-Likeness Compliance: Rule-of-Five and Veber Metrics Versus Key Analogs

CAS 941943-04-0 fully complies with Lipinski's Rule of Five (MW < 500, XLogP3 < 5, HBD = 1, HBA = 6) and Veber's oral bioavailability criteria (rotatable bonds = 6 ≤ 10, TPSA = 103 Ų < 140 Ų), classifying it as a drug-like chemical space occupant suitable for oral bioavailability optimization [1][2]. In comparison, the 4-chloro analog (MW = 471 g/mol, XLogP3 ≈ 3.5) approaches the upper lipophilicity threshold, while the 4-methoxy-benzamide analog CAS 946357-65-9 (MW = 466.6 g/mol, C24H26N4O4S) carries higher molecular weight and TPSA (estimated ≈ 112 Ų), pushing closer to the TPSA ceiling for optimal oral absorption [1][3]. Among the cataloged nearest neighbors, CAS 941943-04-0 occupies the most central position in drug-like chemical space, with balanced lipophilicity and polarity parameters that minimize the risk of pharmacokinetic attrition in early lead optimization [2].

Drug-likeness Oral bioavailability prediction ADME screening

Synthetic Tractability and Building Block Utility: Modular Architecture Enabling Parallel SAR Exploration

The modular architecture of CAS 941943-04-0—comprising a thiazole core, an oxoethyl spacer, a 4-(4-methoxyphenyl)piperazine moiety, and an unsubstituted benzamide terminus—provides three chemically orthogonal diversification points for parallel library synthesis [1]. The benzamide NH permits N-alkylation or acylation; the thiazole C-5 position allows electrophilic substitution; and the piperazine NH (after deprotection) enables sulfonylation or reductive amination [1][2]. This contrasts with the carbonyl-linked analog CAS 941970-45-2, where the direct carbonyl-piperazine connection reduces rotational freedom and alters the geometry of the piperazine relative to the thiazole plane, limiting the accessible conformational space for target engagement [2]. Published synthetic protocols for 2-aminothiazole-piperazine conjugates employ EDCI/HOBt-mediated coupling under mild conditions, achieving yields of 60–85% for the key amide bond-forming step . While specific synthetic yields for CAS 941943-04-0 have not been published, the established methodology directly applies.

Parallel synthesis Medicinal chemistry Hit-to-lead optimization

Recommended Research Application Scenarios for N-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941943-04-0) Based on Established Evidence Dimensions


Phenotypic Oncology Screening: 2-Aminothiazole Scaffold Library Component for Antiproliferative Hit Identification

CAS 941943-04-0 is optimally deployed as a structurally characterized member of a 2-aminothiazole-piperazine-benzamide focused library in phenotypic antiproliferative screens against the NCI-60 panel or targeted breast (MCF-7), colon (HCT-116), and epidermoid (A-431) carcinoma lines. Its balanced drug-likeness parameters (MW 436.53, XLogP3 3.1, TPSA 103 Ų) predict adequate aqueous solubility for cell-based assays at concentrations up to 10–30 μM without exceeding recommended DMSO co-solvent limits [1][2]. The established class-level antiproliferative range of 0.35–38 μM for structurally related 2-aminothiazole-piperazine hybrids provides a benchmark for interpreting screening outcomes, with dasatinib serving as an appropriate positive control given its shared 2-aminothiazole pharmacophore [3]. Users should note the absence of published potency data for this specific compound and design primary screens with full dose-response curves (8-point, 3-fold dilutions) rather than single-concentration testing.

Neuroscience Target Profiling: Serotonergic Receptor Panel Screening with Methoxy Positional Isomer Comparison

The 4-methoxyphenylpiperazine moiety of CAS 941943-04-0 makes it suitable for profiling against serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2, D3) receptor panels in radioligand displacement assays [1]. Based on published SAR from arylpiperazine-thiazole conjugates, the 4-methoxy substitution is predicted to confer moderate 5-HT1A affinity (estimated IC50 16–240 nM), distinct from the high-affinity profile (IC50 3.2–12 nM) of 2-methoxyphenyl regioisomers [2]. Researchers should procure both the 4-OMe (CAS 941943-04-0) and 2-OMe (CAS 1005294-84-7) regioisomers for parallel testing to experimentally validate the predicted selectivity shift. This head-to-head comparison addresses the critical procurement question of which methoxy positional isomer to prioritize for neuroscience hit finding. The compound's TPSA of 103 Ų and single HBD predict adequate blood-brain barrier penetration (CNS MPO score estimated at 4.2–4.8), supporting its use in CNS-targeted screening cascades [1].

Medicinal Chemistry Hit-to-Lead: Modular Scaffold for Parallel SAR Library Synthesis

CAS 941943-04-0 serves as a versatile starting scaffold for parallel structure-activity relationship exploration, offering three chemically orthogonal diversification points: (i) electrophilic aromatic substitution or cross-coupling at the thiazole C-5 position, (ii) amide coupling or N-alkylation at the benzamide NH, and (iii) sulfonylation or reductive amination at the piperazine nitrogen following deprotection [1]. This modularity enables the rapid generation of 50–200 compound libraries using established EDCI/HOBt-mediated coupling chemistry [2]. The oxoethyl spacer provides greater conformational flexibility than the carbonyl linker of CAS 941970-45-2, potentially enabling exploration of a broader pharmacophore space for target engagement [2]. For procurement planning, teams should order the parent compound at 100–500 mg scale for library production, with the 4-chloro and 4-fluoro analogs as comparator building blocks to probe electronic effects on the benzamide ring during SAR campaigns.

Computational Chemistry and In Silico Screening: Drug-Likeness Benchmarking and Molecular Docking Studies

With its fully characterized 2D/3D structure in PubChem (CID 18567892) and compliance with all Lipinski and Veber drug-likeness criteria, CAS 941943-04-0 is well-suited as a reference compound for computational ADME prediction model validation and molecular docking studies targeting kinase ATP-binding pockets (given the 2-aminothiazole scaffold's established kinase inhibition profile) [1][2]. The compound's computed properties (MW 436.53, XLogP3 3.1, TPSA 103 Ų, 6 rotatable bonds) place it at the centroid of oral drug-like chemical space, making it an ideal calibration standard for evaluating new in silico property prediction algorithms [1]. Procurement of 5–10 mg is sufficient for generating experimental validation data (LogD7.4, kinetic solubility, microsomal stability) to benchmark computational predictions. For virtual screening campaigns against the ALK kinase or related tyrosine kinases, CAS 941943-04-0 can serve as a query molecule for 2D similarity or 3D pharmacophore searches, though researchers should note that the structurally related compound BDBM261626 showed only weak ALK inhibition (IC50 = 45,000 nM) [3].

Quote Request

Request a Quote for N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.